Methoxetamine hydrochloride

Description

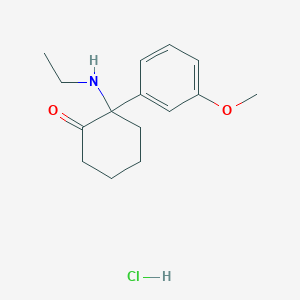

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(ethylamino)-2-(3-methoxyphenyl)cyclohexan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2.ClH/c1-3-16-15(10-5-4-9-14(15)17)12-7-6-8-13(11-12)18-2;/h6-8,11,16H,3-5,9-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNRBMKLTGCSRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1(CCCCC1=O)C2=CC(=CC=C2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239908-48-5 | |

| Record name | Cyclohexanone, 2-(ethylamino)-2-(3-methoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1239908-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxetamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239908485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHOXETAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKO8XUO3NY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical and Structural Characterization of Methoxetamine Hydrochloride

Structural Analogs and Derivatives

Methoxetamine is an arylcyclohexylamine and a derivative of eticyclidine (B1671695) (PCE). wikipedia.org Its chemical structure is closely related to ketamine and, more distantly, to phencyclidine (PCP). wikipedia.orgnih.gov The structural modifications of methoxetamine relative to ketamine include the replacement of the 2-chloro group on the phenyl ring with a 3-methoxy group and the substitution of the N-methyl group with an N-ethyl group. nih.goverowid.orgecddrepository.org

These structural relationships are detailed in the table below:

| Compound | Phenyl Ring Substitution | Amine Group Substitution |

| Methoxetamine (MXE) | 3-methoxy group | N-ethylamino group |

| Ketamine | 2-chloro group | N-methylamino group |

| Phencyclidine (PCP) | Unsubstituted | Piperidine ring |

Interactive data table comparing the key structural features of Methoxetamine, Ketamine, and Phencyclidine.

Methoxetamine can also be described as the β-Keto-derivative of 3-methoxyeticyclidine (3-MeO-PCE). wikipedia.orgbbgate.com Like ketamine and PCP, methoxetamine functions primarily as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. wikipedia.orgnih.gov It binds to the phencyclidine site on the NMDA receptor. rsc.org The affinity of methoxetamine for the NMDA receptor is comparable to that of ketamine. rsc.org

Like many arylcyclohexylamines, methoxetamine possesses a chiral center, resulting in two enantiomers: (S)-methoxetamine and (R)-methoxetamine. researchgate.net Commercially, it is typically available as a racemic mixture, containing equal parts of both enantiomers. researchgate.netwikipedia.org The presence of a chiral center means that the molecule is not superimposable on its mirror image. wikipedia.org

Studies on related compounds like ketamine have shown that different enantiomers can have distinct pharmacological properties. wikipedia.org For instance, (S)-ketamine is a more potent anesthetic than (R)-ketamine. wikipedia.org Chiral separation of methoxetamine and its metabolites has been achieved using techniques like capillary electrophoresis with chiral selectors such as β-cyclodextrin. researchgate.netrsc.org This separation is crucial for studying the specific properties and metabolic fate of each individual enantiomer. researchgate.net

Synthetic Pathways and Precursor Chemistry

The laboratory synthesis of methoxetamine has been documented and is often described as being analogous to the synthesis of ketamine. erowid.orgresearchgate.net A common multi-step pathway starts from commercially available compounds. rsc.orgrsc.org

The key steps in a frequently cited synthesis route are:

Grignard Reaction : The synthesis begins with a Grignard reaction between a cyclopentyl magnesium bromide (a Grignard reagent) and 3-methoxybenzonitrile. erowid.orgbbgate.com This reaction forms the intermediate 3-methoxyphenyl (B12655295) cyclopentyl ketone. erowid.orgbbgate.com

Alpha-Bromination : The resulting ketone is then brominated at the alpha position (the carbon atom adjacent to the carbonyl group) to yield an alpha-bromo ketone. erowid.orgbbgate.com

Schiff Base Formation : This alpha-bromo ketone is treated with ethylamine, which leads to the formation of a Schiff base. erowid.orgbbgate.com

Thermal Rearrangement : The final step involves heating the Schiff base, often in a solvent like decalin, which induces a rearrangement to form the final methoxetamine base. cambridge.orgerowid.orgbbgate.com The hydrochloride salt is then prepared by treating the base with a solution of hydrogen chloride in a solvent like diethyl ether. cambridge.org

The primary precursors and intermediates for this synthesis are outlined below:

| Step | Reactants | Product/Intermediate |

| 1 | Cyclopentylbromide, Magnesium, 3-Methoxybenzonitrile | 3-methoxyphenyl cyclopentyl ketone |

| 2 | 3-methoxyphenyl cyclopentyl ketone, Bromine | alpha-bromo-3-methoxyphenyl cyclopentyl ketone |

| 3 | alpha-bromo-3-methoxyphenyl cyclopentyl ketone, Ethylamine | Schiff's base intermediate |

| 4 | Schiff's base intermediate | Methoxetamine |

Interactive data table outlining the precursors and intermediates in a common methoxetamine synthesis pathway.

The synthesis of deuterium-labeled methoxetamine is important for creating analytical standards, which are used for the identification and quantification of the compound and its metabolites in forensic and clinical analysis. researchgate.netrsc.org Deuterated standards are particularly useful as internal standards in mass spectrometry-based methods. mdma.ch

A reported method for preparing a deuterium-labeled analog involves introducing deuterium (B1214612) into the methoxy (B1213986) group. researchgate.net For example, 2-amino-2-(3-methoxy-d3)phenyl)cyclohexan-1-one hydrochloride has been synthesized. rsc.org This can be achieved by using a deuterated methylating agent, such as methyl-d3 iodide (CD3I), at an appropriate step in the synthesis of a precursor. researchgate.netmdma.chrsc.org The synthesis of various deuterated drugs often involves adapting established synthetic routes to incorporate deuterium atoms at specific, stable positions within the molecule. nih.gov

Pharmacological Profile of Methoxetamine Hydrochloride

Pharmacodynamics and Receptor Interactions

Methoxetamine (MXE) is a dissociative substance of the arylcyclohexylamine class, structurally related to ketamine and phencyclidine (PCP). wikipedia.orgnih.gov Its pharmacological activity is primarily defined by its interactions with several key neurological targets, which collectively underpin its unique psychoactive effects. The primary mechanism of action is antagonism of the N-methyl-D-aspartate (NMDA) receptor, supplemented by notable interactions with monoamine transporters. nih.govnih.gov

N-methyl-D-aspartate (NMDA) Receptor Antagonism

The principal pharmacological action of Methoxetamine hydrochloride is as a potent and selective non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. wikipedia.orgnih.gov The NMDA receptor, an ionotropic receptor crucial for excitatory synaptic transmission, is a primary target for dissociative anesthetics. wikipedia.org MXE binds to the phencyclidine (PCP) site, also known as the dizocilpine (B47880) (MK-801) site, located within the ion channel of the NMDA receptor complex. wikipedia.orgevitachem.com This action blocks the influx of calcium ions, thereby inhibiting glutamatergic neurotransmission and leading to the characteristic dissociative effects. evitachem.com

Multiple studies have quantified the binding affinity of methoxetamine for the NMDA receptor, demonstrating its high potency. Reported inhibition constant (Kᵢ) values vary slightly across different studies but consistently indicate a strong interaction. Values have been reported as 257 nM, 259 nM, and 337 nM. wikipedia.orgplos.orgresearchgate.netplos.org This affinity is comparable to or even slightly higher than that of ketamine. researchgate.netresearchgate.net In vitro electrophysiological studies have further confirmed that MXE inhibits NMDA-mediated field postsynaptic potentials in a concentration-dependent manner. nih.govcnr.it This fundamental action as an NMDA receptor antagonist is considered the key pharmacological feature responsible for the psychotomimetic and dissociative effects of methoxetamine. plos.orgresearchgate.net

Binding Affinity of Methoxetamine at the NMDA Receptor

| Binding Site | Reported Kᵢ (nM) | Reference Species |

|---|---|---|

| Dizocilpine (MK-801) Site | 257 | Human |

| PCP Site | 259 | Human |

| NMDA Receptor Assay | 337 ± 76 | N/A |

Monoamine Transporter Affinities and Reuptake Inhibition

In addition to its primary activity at the NMDA receptor, methoxetamine also interacts with monoamine transporters, which regulate the synaptic concentrations of serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862).

A distinguishing feature of methoxetamine's pharmacological profile compared to ketamine is its significant affinity for the serotonin transporter (SERT). wikipedia.orgevitachem.com Studies have shown that MXE acts as a serotonin reuptake inhibitor, with a reported Kᵢ value of approximately 479 nM to 481 nM. wikipedia.orgresearchgate.net This interaction is more potent than that observed for PCP. researchgate.net The inhibitory action on SERT leads to an increase in extracellular serotonin levels. In vivo microdialysis studies in rats have demonstrated that MXE administration significantly elevates serotonin levels in key brain regions such as the medial prefrontal cortex and the nucleus accumbens. nih.govevitachem.com This serotonergic activity is believed to contribute to the antidepressant effects observed in preclinical studies, a property it shares with other NMDA receptor antagonists but with a potentially distinct mechanistic contribution. nih.govresearchgate.netnih.gov

Methoxetamine's affinity for the dopamine transporter (DAT) is considerably lower than for the NMDA receptor and SERT. wikipedia.org Research indicates that MXE has a weak effect on dopamine reuptake, with Kᵢ and IC₅₀ values reported to be greater than 10,000 nM. wikipedia.org Despite this low affinity for the transporter itself, methoxetamine has been shown to activate dopaminergic neurotransmission, including in the mesolimbic reward pathway. wikipedia.orgnih.gov This activation is a shared characteristic among NMDA receptor antagonists like ketamine and PCP and is thought to be an indirect consequence of glutamatergic modulation rather than direct action on the dopamine transporter. wikipedia.org

Similar to its interaction with the dopamine transporter, methoxetamine exhibits very low affinity for the norepinephrine transporter (NET). wikipedia.org The Kᵢ and IC₅₀ values for NET are reported to be greater than 10,000 nM and 20,000 nM, respectively, indicating a negligible direct effect on norepinephrine reuptake. wikipedia.org

Binding Affinities (Kᵢ) and Inhibitory Concentrations (IC₅₀) of Methoxetamine at Monoamine Transporters

| Transporter | Binding Affinity (Kᵢ) (nM) | Inhibitory Concentration (IC₅₀) (nM) |

|---|---|---|

| SERT | 479 - 481 | 2,400 |

| DAT | > 10,000 | 33,000 |

| NET | > 10,000 | 20,000 |

Agonism at Other Neurotransmitter Receptors

Comprehensive screening studies have assessed the binding of methoxetamine across a wide panel of other neurotransmitter receptors and transporters. These investigations have consistently found that MXE has a very low affinity (Kᵢ > 10,000 nM) for a broad range of targets. wikipedia.org This includes insignificant binding to μ-opioid, δ-opioid, and κ-opioid receptors, dopamine D2 receptors, and sigma receptors (σ₁ and σ₂). wikipedia.orgplos.org While some related phencyclidine analogues display high affinity for sigma receptors, this property is not shared by methoxetamine or ketamine. plos.orgresearchgate.net

Although direct agonism at these other receptors is minimal, some of methoxetamine's behavioral effects may be mediated by downstream or indirect interactions. For instance, research suggests that serotonin 5-HT₂ receptors are crucial in the expression of its sensorimotor effects. nih.govcnr.it The antidepressant effects of MXE have also been linked to both glutamatergic and serotonergic systems, potentially involving 5-HT₂ₐ and 5-HT₂꜀ receptors. researchgate.netnih.gov These effects, however, are likely a consequence of the primary NMDA antagonism and serotonin reuptake inhibition, rather than direct receptor agonism. nih.govresearchgate.net

In Vitro Pharmacodynamic Studies

In vitro studies have been conducted to quantify the binding affinity and functional potency of Methoxetamine at various neurochemical targets. The compound acts as a high-affinity antagonist at the NMDA receptor's PCP binding site, with a Ki value of 257 nM. It also functions as a serotonin reuptake inhibitor, with a Ki value of 479 nM and an IC50 of 2,400 nM at the serotonin transporter (SERT). In contrast, its affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET) is substantially lower.

| Target | Value Type | Value (nM) | Reference |

|---|---|---|---|

| NMDA Receptor (PCP site) | Ki | 257 | |

| Serotonin Transporter (SERT) | Ki | 479 | |

| Serotonin Transporter (SERT) | IC50 | 2,400 | |

| Dopamine Transporter (DAT) | IC50 | 33,000 | |

| Norepinephrine Transporter (NET) | IC50 | >10,000 |

Pharmacokinetics and Biotransformation

Pharmacokinetic studies in Wistar rats have shown that after administration, maximal brain levels of Methoxetamine are observed at 30 minutes, remain elevated at 60 minutes, and then decline over the next six hours. The compound demonstrates significant accumulation in the brain, with a brain-to-serum concentration ratio reported to be between 2.06 and 2.93.

The biotransformation of Methoxetamine is extensive and involves multiple metabolic pathways. In studies using both rat and human urine samples, eight metabolites have been identified. The primary metabolic routes are:

N-deethylation: Removal of the ethyl group from the amine.

O-demethylation: Removal of the methyl group from the methoxy (B1213986) moiety.

Hydroxylation: Addition of a hydroxyl group to the molecule.

Conjugation: Subsequent glucuronidation or sulfation of metabolites.

In vitro studies using human cytochrome P450 enzymes have identified that the initial N-deethylation step is primarily catalyzed by CYP2B6 and CYP3A4. The most abundant metabolites detected in rat urine are O-desmethylmethoxetamine, followed by normethoxetamine.

Metabolic Pathways and Metabolite Identification

The metabolism of methoxetamine (MXE) involves extensive Phase I and Phase II biotransformation. nih.govecddrepository.org In vivo and in vitro studies have identified several metabolic pathways, primarily occurring in the liver. nih.govresearchgate.net The principal Phase I reactions include N-deethylation, O-demethylation, and hydroxylation of the cyclohexyl ring. nih.govresearchgate.net These initial transformations can also occur in combination, leading to a variety of metabolites. nih.govecddrepository.org

The initial and a major metabolic step in humans is N-deethylation, which is catalyzed by the cytochrome P450 enzymes CYP2B6 and CYP3A4. nih.govresearchgate.net This process leads to the formation of normethoxetamine (N-desethylmethoxetamine), a primary and significant metabolite. nih.govresearchgate.net Another key pathway is O-demethylation, which produces O-desmethylmethoxetamine. nih.gov Subsequent hydroxylation reactions can occur on either the parent compound or its metabolites, resulting in various hydroxylated isomers. ecddrepository.orgresearchgate.net

Following Phase I reactions, the resulting metabolites undergo Phase II conjugation. nih.govecddrepository.org The primary conjugation pathways are glucuronidation and sulfation, which increase the water solubility of the metabolites, facilitating their excretion. nih.govresearchgate.net Identified Phase II conjugates include the glucuronides of O-desmethylmethoxetamine and O-desmethylnormethoxetamine. ecddrepository.orgresearchgate.net

A range of metabolites has been identified in both human and rat urine, as well as in in vitro studies using human liver microsomes. nih.govecddrepository.orgresearchgate.net The most abundant urinary metabolite found in one rat study was O-desmethylmethoxetamine, followed by normethoxetamine. nih.gov

Table 1: Identified Metabolites of Methoxetamine

| Metabolite Name | Metabolic Pathway(s) | Phase |

|---|---|---|

| Normethoxetamine (N-desethylmethoxetamine) | N-deethylation | Phase I |

| O-desmethylmethoxetamine | O-demethylation | Phase I |

| Hydroxymethoxetamine (various isomers) | Hydroxylation | Phase I |

| Hydroxynormethoxetamine (various isomers) | N-deethylation, Hydroxylation | Phase I |

| Dihydromethoxetamine | Reduction | Phase I |

| Dehydromethoxetamine | Dehydrogenation | Phase I |

| O-desmethylmethoxetamine glucuronide | O-demethylation, Glucuronidation | Phase II |

| O-desmethylnormethoxetamine glucuronide | O-demethylation, N-deethylation, Glucuronidation | Phase II |

Elimination Kinetics

The elimination kinetics of this compound are characterized by a relatively short half-life. Studies and toxicological reports indicate that the elimination half-life of methoxetamine is approximately 3 to 6 hours. wikipedia.orgrealitysandwich.com This suggests that the compound is cleared from the bloodstream relatively quickly. It is estimated that 97% of a given dose is eliminated from the body within 15 to 30 hours. realitysandwich.com

Pharmacokinetic studies in rats provide further insight into its distribution and elimination timeline. After administration, maximal brain concentrations of MXE were observed at 30 minutes, remained elevated at 60 minutes, and then progressively declined, becoming nearly undetectable after six hours. nih.gov Research also indicates that MXE accumulates in the brain, with a brain-to-serum concentration ratio reported to be between 2.06 and 2.93. nih.gov

Table 2: Pharmacokinetic Parameters of Methoxetamine

| Parameter | Value | Source(s) |

|---|---|---|

| Elimination Half-Life | 3 - 6 hours | wikipedia.orgrealitysandwich.com |

| Time to Peak Brain Concentration (in rats) | 30 minutes | nih.gov |

| Time to near-complete elimination | ~6 hours (in rat brain) | nih.gov |

| Time for 97% elimination from the body | 15 - 30 hours | realitysandwich.com |

Neurobiological Mechanisms and Behavioral Effects

Effects on Central Nervous System Function

Methoxetamine hydrochloride's primary mechanism of action is as a potent and selective N-methyl-D-aspartate (NMDA) receptor antagonist. wikipedia.orgnih.govresearchgate.net It binds with high affinity to the dizocilpine (B47880) (MK-801)/PCP binding site located within the channel pore of the NMDA receptor, acting as an uncompetitive antagonist. wikipedia.orgnih.govresearchgate.net Its binding affinity for this site (Kᵢ = 257 nM) is higher than that of ketamine (Kᵢ = 659 nM) but lower than that of PCP (Kᵢ = 59 nM). nih.gov

In addition to its primary action on the glutamatergic system, MXE also interacts with the serotonergic system. It functions as a serotonin (B10506) reuptake inhibitor, binding to the serotonin transporter (SERT). wikipedia.orgnih.gov In vivo microdialysis studies in rats have demonstrated that MXE administration can significantly alter serotonin levels in key brain regions, including the medial prefrontal cortex (mPFC) and the nucleus accumbens. researchgate.netnih.govcnr.it Research suggests that serotonin 5-HT₂ receptors are crucial in mediating some of the sensorimotor effects of MXE. nih.govcnr.it The antidepressant-like effects of MXE are thought to be mediated by both the glutamatergic and serotonergic systems. nih.gov

Further studies indicate that MXE also modulates the GABAergic system. In-vitro electrophysiological research has shown that MXE can inhibit GABA-mediated spontaneous currents in a concentration-dependent manner. nih.govcnr.it Conversely, its effects on dopamine (B1211576) and norepinephrine (B1679862) reuptake are minimal, with significantly lower affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET). wikipedia.org Despite its low affinity for DAT, MXE has been found to activate dopaminergic neurotransmission, including in the mesolimbic reward pathway, a characteristic it shares with other NMDA receptor antagonists like ketamine and PCP. wikipedia.orgusdbiology.com

| Target | Action | Binding Affinity (Kᵢ, nM) | Functional Activity (IC₅₀, nM) |

|---|---|---|---|

| NMDA Receptor (PCP Site) | Antagonist | 257 | - |

| Serotonin Transporter (SERT) | Inhibitor | 479 | 2,400 |

| Dopamine Transporter (DAT) | Inhibitor | >10,000 | 33,000 |

| Norepinephrine Transporter (NET) | Inhibitor | >10,000 | 20,000 |

Behaviorally active doses of methoxetamine have been shown to induce molecular changes in specific brain regions associated with emotional processing and reward. Immunohistochemical analysis in rats revealed that MXE administration increases the phosphorylation of the ribosomal protein S6 (rpS6). nih.govnih.gov This effect was observed in the medial prefrontal cortex and the hippocampus, providing a molecular marker of neuroadaptive changes induced by the compound. nih.govnih.gov This pattern of rpS6 phosphorylation is similar to that observed with ketamine. nih.govnih.gov

Furthermore, as a consequence of its effects on neurotransmitter systems, MXE alters activity in the mesocorticolimbic pathway. nih.gov Microdialysis studies have shown altered serotonin levels in the medial prefrontal cortex and nucleus accumbens following MXE administration. researchgate.netnih.gov Pharmacokinetic studies also indicate that MXE accumulates in brain tissue, with maximal brain levels observed 30 minutes after administration in rats, which may contribute to its potent and prolonged behavioral effects. nih.gov

Preclinical Behavioral Pharmacology

In animal models, this compound induces a profile of behavioral effects consistent with other dissociative NMDA receptor antagonists like PCP and ketamine. nih.govnih.gov Studies using the behavioral pattern monitor (BPM) in rats demonstrated that MXE produces a PCP-like profile, which includes locomotor hyperactivity, a reduction in investigatory behaviors such as rearing, and the emergence of perseverative patterns of locomotion. nih.govnih.gov At higher doses, animals treated with MXE exhibited stereotypic behaviors, such as rotating in tight circles. nih.gov These findings support the classification of MXE as a substance with dissociative properties. nih.govresearchgate.net Other studies have noted that at lower to intermediate doses, MXE can induce behaviors indicative of anxious or obsessive-compulsive traits in the marble-burying test, while higher doses led to a decrease in social interaction time. nih.gov

| Behavioral Test | Observed Effect | Dose Range | Animal Model |

|---|---|---|---|

| Behavioral Pattern Monitor (BPM) | Locomotor hyperactivity, reduced rearing, perseverative locomotion | 10 mg/kg | Rat |

| Marble Burying Test | Increased burying (anxious/obsessive-compulsive traits) | 0.5-1 mg/kg | Rat |

| Social Interaction Test | Decreased social interaction time | 5 mg/kg | Rat |

The effects of methoxetamine on motor activity in rodents are complex and dependent on both dose and time. nih.govnih.gov At lower doses (e.g., 0.5 mg/kg), MXE has been observed to induce hypermotility in rats. nih.govnih.gov Conversely, higher doses (e.g., 5 mg/kg and 6.75 mg/kg for PCP) tend to produce an initial period of hypomotility or reduced activity, followed by hyperactivity. nih.govnih.govnih.gov For instance, a 10 mg/kg dose in rats caused increased locomotor activity during the latter part of a 60-minute test session. nih.gov The patterns of movement are also affected, with higher doses inducing perseverative behaviors like repetitive circling of the testing chamber or tight rotations. nih.gov This biphasic and dose-dependent effect on motor activity is a characteristic feature shared with other NMDA receptor antagonists. nih.govnih.gov

Sensorimotor gating is a neurological process that filters out redundant or unnecessary stimuli, and it can be measured using the prepulse inhibition (PPI) of the acoustic startle response paradigm. nih.govnih.gov Deficits in PPI are considered a marker of information-processing abnormalities. nih.gov Methoxetamine has been shown to dose-dependently disrupt PPI in rats, an effect that is characteristic of psychotomimetic NMDA receptor antagonists. nih.govnih.govnih.gov

The potency of MXE in disrupting PPI is consistent with its binding affinity for the NMDA receptor. nih.gov When compared to other uncompetitive NMDA receptor antagonists, the rank order of potency for causing PPI deficits is PCP > MXE > S-(+)-ketamine > N-allylnormetazocine (NANM) > R-(-)-ketamine. nih.gov This disruption of sensorimotor gating may reflect the same deficits in information processing that contribute to the sensory disturbances and dissociative effects of the compound. nih.gov The blockade of serotonin 5-HT₂ receptors has been found to prevent the PPI deficits induced by MXE, indicating an important role for the serotonergic system in this particular behavioral effect. cnr.it

Affective and Emotional Processing Alterations

This compound (MXE) has been shown in preclinical studies to exert significant, dose-dependent effects on emotional and affective states. researchgate.netnih.govnih.gov Research utilizing rodent models has demonstrated that MXE can induce a range of behaviors indicative of alterations in anxiety, social interaction, and mood. nih.govnih.gov The specific effects appear to be highly contingent on the administered dose. nih.gov

At lower to intermediate doses (0.5 mg/kg and 1 mg/kg), acute administration of MXE in rats has been observed to produce behaviors suggestive of anxiogenic and obsessive-compulsive traits, as measured by the marble burying test. nih.govnih.gov In this test, an increase in the number of marbles buried is interpreted as an index of anxiety or repetitive, compulsive-like behavior. However, these lower doses did not appear to induce significant changes in spatial anxiety when assessed using the elevated plus maze test. nih.gov

Conversely, higher doses of MXE have been associated with different emotional and behavioral outcomes. A dose of 5 mg/kg was found to suggest an anxiogenic effect in the elevated plus maze. nih.gov In tests of social behavior, a high dose of MXE (5 mg/kg) led to a significant decrease in the time spent in social interaction, indicating a potential for inducing social anxiety or withdrawal. nih.govnih.govnih.gov

Interestingly, in the forced swim test, a common paradigm for assessing antidepressant-like effects, a high dose of MXE (5 mg/kg) was found to reduce immobility time while concurrently increasing swimming activity. nih.govnih.govnih.gov This finding suggests a potential acute antidepressant effect, which is consistent with the known mechanisms of other N-methyl-D-aspartate (NMDA) receptor antagonists. nih.gov These behavioral effects are underpinned by neurobiological changes, as behaviorally active doses of MXE have been shown to increase the phosphorylation of ribosomal protein S6 (rpS6) in key brain regions involved in emotional regulation, such as the medial prefrontal cortex and hippocampus. researchgate.netnih.gov

| Behavioral Assay | Dose Range (in rats) | Observed Effect on Affective/Emotional Processing | Interpretation |

|---|---|---|---|

| Marble Burying Test | 0.5 - 1 mg/kg | Increased burying behavior | Anxious and/or obsessive-compulsive traits nih.govnih.gov |

| Elevated Plus Maze | 0.5 - 1 mg/kg | No significant effect on spatial anxiety | Lack of anxiogenic/anxiolytic effect at low doses nih.gov |

| Social Interaction Test | 5 mg/kg | Decreased time in social interaction | Induction of social anxiety or withdrawal nih.govnih.gov |

| Forced Swim Test | 5 mg/kg | Reduced immobility, increased swimming | Suggests an acute antidepressant-like effect nih.govnih.gov |

Cognitive Function Assessments

The impact of this compound on cognitive functions has been investigated through specific preclinical assessments, primarily focusing on memory. researchgate.netnih.gov As an NMDA receptor antagonist, MXE is hypothesized to affect cognitive processes, and animal studies have provided evidence of memory impairment following its administration. researchgate.net

One key area of investigation has been non-spatial memory, which is assessed using the Novel Object Recognition (NOR) test. This task is based on the natural tendency of rodents to explore a novel object more than a familiar one, and a failure to do so indicates a memory deficit. nih.gov Research has shown that repeated administration of MXE in rats leads to impaired performance in the NOR test. nih.govbohrium.com This finding suggests that MXE can induce persistent deficits in non-spatial recognition memory. nih.gov

In addition to non-spatial memory, working memory has also been evaluated. One study found that MXE interfered with working memory in rats when assessed using the odour span task. researchgate.net This task challenges an animal's ability to remember a series of odors, and impaired performance is indicative of a working memory deficit. The demonstration of MXE-induced impairment in this task provides further evidence of its disruptive effects on specific cognitive domains. researchgate.net These findings align with the broader understanding that NMDA receptor antagonists can produce cognitive impairments that resemble some of the cognitive symptoms observed in certain neuropsychiatric disorders. researchgate.net

| Cognitive Domain | Assessment Method (in rodents) | Observed Outcome of MXE Administration | Reference |

|---|---|---|---|

| Non-Spatial Recognition Memory | Novel Object Recognition (NOR) Test | Impaired ability to discriminate between novel and familiar objects | nih.govbohrium.com |

| Working Memory | Odour Span Task | Interference with and impairment of working memory function | researchgate.net |

Toxicological Investigations of Methoxetamine Hydrochloride

Acute Toxicity Studies

Acute exposure to methoxetamine hydrochloride (MXE) has been associated with a range of significant neurological effects. Clinical case reports have documented severe outcomes, including deep comas and generalized seizures following intoxication. ijomeh.eu Patients presenting with acute MXE toxicity have shown symptoms such as a reduced level of consciousness, psychomotor agitation, and altered motor coordination. nih.govresearchgate.net Other reported neurological manifestations include disorientation and confusion. adf.org.au In one fatal case, computed tomography (CT) scans revealed several small, high-density foci in the left cerebellar hemisphere. ijomeh.eu These findings underscore the potential for profound central nervous system depression and excitotoxicity following acute exposure to the compound.

This compound exhibits a distinct sympathomimetic profile, mimicking the effects of endogenous catecholamines. wikipedia.org The primary sympathomimetic effects observed in clinical settings are cardiovascular in nature. nih.gov Case reports of individuals intoxicated with methoxetamine frequently describe the presentation of hypertension and tachycardia. researchgate.net In a documented fatal poisoning, electrocardiogram (ECG) analysis showed sinus tachycardia with a heart rate between 120 and 140 beats per minute. ijomeh.eu These effects are consistent with the actions of stimulant compounds that increase heart rate and blood pressure. wikipedia.org

A prominent and well-documented feature of acute methoxetamine intoxication is cerebellar toxicity. nih.govnih.govwikipedia.org This condition manifests as a rapid onset of neurological impairment characterized by a toxidrome affecting the cerebellum. nih.govkcl.ac.uk Key clinical features include severe truncal ataxia (inability to coordinate balance), nystagmus (involuntary eye movements), general incoordination, imbalance, and slurred speech. nih.govresearchgate.netkcl.ac.uk

In a series of analytically confirmed cases, the duration of these symptoms varied. While some patients experienced a resolution of cerebellar ataxia within 24 hours, others exhibited persistent features for three to four days before a gradual, spontaneous recovery. nih.govkcl.ac.uk The presentation of an acute cerebellar toxidrome should alert clinicians to the possibility of methoxetamine exposure. nih.gov

Table 1: Cerebellar Toxicity Case Observations

| Patient Age | Serum MXE Concentration (mg/L) | Key Clinical Features | Duration of Symptoms |

|---|---|---|---|

| 19 | 0.24 | Severe truncal ataxia, nystagmus, incoordination, reduced conscious level | 3-4 days |

| 17 | 0.45 | Severe cerebellar ataxia, imbalance, slurred speech, incoordination, reduced conscious level | ~24 hours |

Chronic Toxicity and Long-term Effects

While methoxetamine was purportedly designed to mitigate the urotoxicity associated with ketamine, animal studies indicate that chronic administration can lead to significant renal and lower urinary tract morbidity. wikipedia.orgnih.gov Long-term use in animal models has been shown to produce bladder inflammation and fibrosis. wikipedia.orgnih.gov

A study involving mice administered daily intraperitoneal injections of methoxetamine for three months revealed substantial bladder and renal toxicity. nih.gov Histological examination of the kidneys showed inflammatory cell infiltration, tubular cell necrosis, and significant glomerular damage. nih.gov In the bladder, there was a marked increase in the density of mononuclear cells and an increase in collagen, indicating inflammation and fibrosis. nih.gov

Similarly, research in rats demonstrated that long-term treatment induces bladder dysfunction, characterized by increased micturition frequency, and inflammation. nih.govresearchgate.net In vitro studies using human urothelial cells confirmed that methoxetamine has direct toxic and pro-inflammatory effects. nih.govresearchgate.net One case of fatal poisoning noted the beginning of acute renal failure and high echogenicity of the renal parenchyma on ultrasound. ijomeh.eu

Table 2: Renal Histological Changes in Mice after 3-Month MXE Administration

| Histological Parameter | Control Group | Methoxetamine Group |

|---|---|---|

| Shrunken Glomeruli (%) | 1.9 ± 0.3 | 9.8 ± 0.8 |

Data reflects mean ± standard deviation. nih.gov

Table 3: Bladder Histological Changes in Mice after 3-Month MXE Administration

| Histological Parameter | Control Group | Methoxetamine Group |

|---|

Data reflects mean ± standard deviation. nih.gov

Beyond acute effects, repeated administration of this compound presents a potential for long-term neurotoxicity. nih.gov Preclinical studies in animal models have demonstrated that repeated exposure can induce persistent behavioral abnormalities and neurotoxic damage. nih.govbohrium.com

Research in rats has identified specific neurotoxic effects following repeated treatment. These include dopaminergic damage in several key brain regions, such as the medial prefrontal cortex, nucleus accumbens, and substantia nigra pars compacta. nih.govbohrium.com Additionally, serotonergic damage in the nucleus accumbens was observed. nih.govbohrium.com These structural changes were associated with behavioral alterations, including increased anxiety and impaired non-spatial memory, which persisted after the cessation of drug administration. nih.gov The duration of neurological impairment, which can last for several days even after acute exposure, further suggests the potential for lasting neurotoxic effects. nih.gov

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ketamine |

| Collagen |

| Serotonin (B10506) |

Reproductive and Developmental Toxicity

Currently, there is a significant gap in the scientific literature regarding the specific reproductive and developmental toxicity of this compound. Published preclinical safety data concerning its impact on fertility, parturition, lactation, and embryonic or fetal development are not available. ecddrepository.orgeuropa.eu Authoritative bodies have noted that no dedicated animal or human studies have been published that investigate the reproductive toxicity of methoxetamine. europa.eu Therefore, the potential risks associated with methoxetamine exposure during crucial reproductive and developmental periods remain scientifically uncharacterized.

Genotoxicity and Carcinogenic Potential

The genotoxic and carcinogenic potential of this compound has not been investigated in published scientific studies. ecddrepository.orgeuropa.eu There are no available data from in vitro or in vivo studies assessing its capacity to induce genetic mutations, chromosomal damage, or tumor formation. europa.eu Consequently, the risk of methoxetamine contributing to DNA damage or carcinogenesis is unknown.

In Vivo and In Vitro Toxicity Assessments

In vivo and in vitro studies have provided preliminary insights into the toxicological profile of methoxetamine.

In Vivo Studies: Animal models have been instrumental in identifying potential target organs of methoxetamine toxicity. A study involving mice administered daily intraperitoneal injections of methoxetamine (30 mg/kg) for three months revealed significant urinary tract toxicity. ecddrepository.org Histological examination showed degeneration in the proximal and distal convoluted tubules of the kidneys, along with inflammatory cell infiltration. ecddrepository.org The bladders of these mice also exhibited mononuclear cell infiltration in the submucosal and muscle layers, changes that are similar to those observed in animal models of chronic ketamine administration. ecddrepository.org These findings challenge the substance's reputation as a "bladder friendly" alternative to ketamine. ecddrepository.orgwikipedia.org

Behavioral and physiological studies in rodents have also been conducted. In rats, methoxetamine was found to produce behavioral effects similar to phencyclidine (PCP). nih.gov Experiments in mice comparing the thermoregulatory effects of PCP, methoxetamine (MXE), and eticyclidine (B1671695) (PCE) showed that all three compounds elicited dose-dependent hypothermic effects. nih.gov Notably, lethality was observed at higher doses, with 56 mg/kg of MXE resulting in the death of one out of five subjects. nih.gov

In Vitro Studies: Cytotoxicity has been assessed using human-derived cell lines. One study utilizing HepaRG™ cells, a human hepatic cell line, investigated the cytotoxic effects of methoxetamine. The study determined the half-maximal effective concentration (EC50) for in vitro cell death to be 0.6297 mM (equivalent to 111 µg/mL). researchgate.net At tested concentrations, methoxetamine was capable of causing 73–84% cell death in this model. researchgate.net Further research has identified the cytochrome P450 enzymes CYP2B6 and CYP3A4 as being responsible for the initial N-deethylation metabolic step in humans. nih.gov

Clinical Case Reports of Intoxication and Associated Complications

Clinical case reports provide critical data on the acute toxicity of methoxetamine in humans, documenting presentations of both non-fatal and fatal intoxications.

Non-fatal Intoxications

Numerous case reports have detailed the clinical presentation of individuals seeking medical attention after methoxetamine use. The symptoms often include a combination of dissociative, sympathomimetic, and neurological effects. oup.com Patients have presented with features similar to acute ketamine toxicity, such as hallucinations and dissociative or catatonic states. researchgate.net Additionally, significant sympathomimetic toxicity, including tachycardia (rapid heart rate) and hypertension (high blood pressure), is commonly reported. researchgate.net A notable and distinguishing feature in some cases is the presence of acute reversible cerebellar toxicity, manifesting as ataxia (unsteadiness). wikipedia.org

In analytically confirmed cases of non-fatal intoxication, methoxetamine concentrations in blood or serum have been quantified, typically ranging from 0.09 to 0.49 µg/mL (or mg/L). researchgate.netnih.gov For instance, one report documented four individuals with blood methoxetamine concentrations between 0.13 µg/g and 0.49 µg/g. oup.comnih.gov Another case series reported serum concentrations ranging from 0.09 to 0.2 mg/L in three patients. researchgate.net In one case of a 25-year-old male who experienced profound agitation, supportive treatment led to a return to his baseline mental status within 6-7 hours. nih.gov

Interactive Table: Non-Fatal Methoxetamine Intoxication Cases

| Case Description | Methoxetamine Concentration | Other Substances Detected | Source |

|---|---|---|---|

| 4 living subjects with unknown doses | 0.13 - 0.49 µg/g (blood) | Natural or synthetic cannabinoids (in 3 cases) | oup.comnih.gov |

| 3 patients presenting to the Emergency Department | 0.09 - 0.2 mg/L (serum) | 6-APB/5-APB (in one case) | researchgate.net |

| 25-year-old male with profound agitation | Not specified | Codeine (history of use) | nih.gov |

| Driver under the influence | 10 ng/mL (whole blood) | Clonazepam, 7-aminoclonazepam, carboxy-THC, Diphenhydramine, MDMA | researchgate.netojp.gov |

Fatal Intoxications

Several fatalities have been directly attributed to or associated with methoxetamine intoxication. Post-mortem toxicological analyses have revealed significantly higher concentrations of the compound compared to those found in non-fatal cases.

In one reported case, a 26-year-old male with a history of drug abuse was found deceased. oup.comnih.gov Toxicological analysis of femoral blood revealed a methoxetamine concentration of 8.6 µg/g. nih.gov Another case involved a 29-year-old male found dead at his residence; his estimated blood methoxetamine concentration was 5.8 µg/mL, with a urine concentration of 85 µg/mL. nih.gov A third fatal case involved a 31-year-old man who used methoxetamine and amphetamine; his serum methoxetamine concentration was 0.32 µg/ml. Despite intensive therapy, he died four weeks after the initial poisoning due to multi-organ dysfunction syndrome. ijomeh.eu These cases indicate that high concentrations of methoxetamine can lead to unintentional, fatal outcomes. nih.govnih.gov

Interactive Table: Fatal Methoxetamine Intoxication Cases

| Case Description | Methoxetamine Concentration | Other Substances Detected | Source |

|---|---|---|---|

| 26-year-old male | 8.6 µg/g (femoral blood) | Venlafaxine (B1195380), O-desmethylvenlafaxine, THC, AM-694, AM-2201, JWH-018 | nih.gov |

| 29-year-old male | 5.8 µg/mL (estimated blood); 85 µg/mL (urine) | None specified | nih.gov |

| 31-year-old male | 0.32 µg/ml (serum) | Amphetamine (0.06 µg/ml) | ijomeh.eu |

Co-occurrence with Other Psychoactive Substances

A common theme in both fatal and non-fatal methoxetamine intoxication cases is the concurrent use of other psychoactive substances. oup.com This polydrug use complicates the clinical picture and may increase the risk of adverse or fatal outcomes. oup.comijomeh.eu

In a fatal case where methoxetamine was detected at 8.6 µg/g, other substances found included the antidepressant venlafaxine and its metabolite, O-desmethylvenlafaxine, as well as tetrahydrocannabinol (THC) and three different synthetic cannabinoids (AM-694, AM-2201, and JWH-018). nih.gov The presence of these synthetic cannabinoids may have contributed to the death. nih.gov In another fatality, methoxetamine was found alongside amphetamine. ijomeh.eu

Among non-fatal cases, the co-ingestion of natural or synthetic cannabinoids has also been frequently reported. oup.comnih.gov In a case of a driver under the influence, methoxetamine (10 ng/mL) was detected in whole blood along with clonazepam, 7-aminoclonazepam, carboxy-THC, diphenhydramine, and MDMA. researchgate.netojp.gov The practice of combining methoxetamine with other substances, including stimulants, appears to be common. oup.com

Abuse Potential and Dependence Liability Research

Preclinical Models of Reinforcement

Preclinical studies using animal models are crucial in understanding the reinforcing properties and abuse potential of psychoactive substances.

Conditioned Place Preference Studies

The conditioned place preference (CPP) paradigm is a widely used behavioral model to assess the rewarding effects of drugs. psu.edu In this model, an animal is repeatedly exposed to a specific environment in conjunction with a drug. If the drug is rewarding, the animal will spend more time in the drug-paired environment.

Studies have shown that methoxetamine induces a significant conditioned place preference in rats, indicating its rewarding properties. nih.gov For instance, research has demonstrated that MXE at doses of 2.5 and 5 mg/kg produced a CPP effect comparable to that of ketamine (5 mg/kg). nih.gov Interestingly, unlike ketamine which decreased locomotor activity, MXE did not cause any significant changes in movement at the doses tested in some studies. nih.gov However, other research has reported that higher doses of MXE (5 and 10 mg/kg) can induce significant locomotor stimulation. nih.gov This suggests that the rewarding effects of methoxetamine may be independent of its effects on motor activity at certain doses.

| Compound | Dose | Effect on Conditioned Place Preference |

|---|---|---|

| Methoxetamine | 2.5 mg/kg | Significant CPP |

| Methoxetamine | 5 mg/kg | Significant CPP |

| Ketamine | 5 mg/kg | Significant CPP |

Self-Administration Paradigms

Self-administration studies are considered the gold standard for evaluating the reinforcing effects and abuse liability of a drug. In these experiments, animals learn to perform a specific action, such as pressing a lever, to receive a dose of the drug.

Research has shown that rats will self-administer methoxetamine, confirming its reinforcing effects. nih.gov However, the patterns of self-administration can differ from those of other dissociatives. One study found that while rats did self-administer MXE, they did so at a modest rate compared to the robust self-administration of ketamine. nih.gov This suggests that while methoxetamine is reinforcing, its abuse liability might differ from that of ketamine under certain experimental conditions.

| Compound | Dose per Infusion | Self-Administration Behavior |

|---|---|---|

| Methoxetamine | 0.25 mg/kg | Modest Self-Administration |

| Methoxetamine | 0.5 mg/kg | Modest Self-Administration |

| Methoxetamine | 1.0 mg/kg | Modest Self-Administration |

| Ketamine | 0.5 mg/kg | Robust Self-Administration |

Comparative Abuse Liability with Ketamine and Other Dissociatives

Methoxetamine is chemically and pharmacologically similar to other dissociative anesthetics like ketamine and phencyclidine (PCP). nih.govwikipedia.org This similarity extends to its abuse potential.

Preclinical evidence suggests that both methoxetamine and ketamine have rewarding and reinforcing effects. nih.gov However, there are some notable differences. For example, while both drugs induce conditioned place preference, the effects on locomotor activity can vary. nih.gov Furthermore, the rate of self-administration appears to be less robust for methoxetamine compared to ketamine. nih.gov These discrepancies suggest that while both substances have abuse potential, the underlying psychopharmacological mechanisms may have some divergent aspects. nih.gov

Compared to other dissociatives like PCP, methoxetamine produces a similar behavioral profile in animal models, suggesting a comparable potential for abuse. nih.gov Like PCP and ketamine, MXE acts as an antagonist at the NMDA receptor. wikipedia.orgnih.gov

Self-reported Patterns of Use and Dependence

Self-reported data from individuals who use methoxetamine provide valuable insights into its real-world use patterns and dependence liability.

Users often report a compulsion to re-dose, a phenomenon sometimes referred to as "fiending". drugwise.org.uk It is common for users to take repeated doses every 1.5 to 2 hours. drugwise.org.uk Tolerance to methoxetamine can build quickly, leading to the need for larger amounts to achieve the desired effects. drugwise.org.uk

Due to its similarity to ketamine, experts believe that methoxetamine carries a comparable risk of dependence. adf.org.au While there is limited specific research on MXE dependence, the high potential for tolerance and the compulsive redosing reported by users are strong indicators of its addictive potential. adf.org.audrugwise.org.uk Psychological dependence can manifest as cravings and finding it difficult to stop using the substance. adf.org.au

Analytical Chemistry and Forensic Science Applications

Methodologies for Detection and Quantification in Biological Matrices

A variety of analytical techniques are employed for the unambiguous identification and quantification of Methoxetamine hydrochloride in complex biological matrices such as blood, urine, hair, and gastric contents. The choice of method often depends on the required sensitivity, selectivity, and the specific context of the analysis, whether for clinical toxicology or postmortem forensic investigation. nih.govnih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the detection and quantification of this compound in biological samples due to its high sensitivity and selectivity. nih.govresearchgate.net This method has been successfully applied to analyze various matrices including blood, urine, gastric content, and hair. nih.govnih.gov A common approach involves reversed-phase chromatography paired with a triple quadrupole mass spectrometer operating in the positive electrospray ionization mode. researchgate.net Quantification is typically achieved using multiple reaction monitoring (MRM), which enhances specificity by monitoring specific precursor-to-product ion transitions. researchgate.net To ensure accuracy, isotopically labeled internal standards, such as normethoxetamine-d3, are often used. researchgate.net

Validated LC-MS/MS methods have demonstrated linearity over concentration ranges relevant to toxicological screenings, such as 2.5 to 250 ng/g, with limits of quantification (LOQs) as low as 2.5 ng/g. researchgate.net High-resolution mass spectrometry (LC-HR-MS/MS) offers even greater analytical selectivity, proving particularly useful in identifying metabolites in complex matrices like hair. nih.gov Sample preparation frequently involves techniques like salting-out assisted liquid-liquid extraction (SALLE) or solid-phase extraction (SPE) to isolate the analyte from matrix interferences. researchgate.netnih.gov

Table 1: Example of LC-MS/MS Method Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Instrumentation | Reversed-phase liquid chromatography with a triple quadrupole mass spectrometer. researchgate.net |

| Ionization Mode | Positive electrospray ionization (ESI+). researchgate.net |

| Quantification Mode | Multiple Reaction Monitoring (MRM). researchgate.net |

| Internal Standard | Normethoxetamine-d3. researchgate.net |

| Linearity Range | 2.5–250 ng/g. researchgate.net |

| Limit of Quantification (LOQ) | 2.5–5 ng/g. researchgate.net |

| Sample Types | Blood, urine, gastric content, hair. nih.govnih.gov |

Gas chromatography-mass spectrometry (GC-MS) is another widely used and reliable method for the identification and quantification of this compound. researchgate.netnih.gov The technique typically operates in electron ionization (EI) mode. researchgate.net The resulting mass spectrum for this compound is characterized by a molecular ion and several distinct fragment ions that allow for its confident identification. researchgate.netresearchgate.net For instance, the EI mass spectrum may show a base peak at m/z 190 and other significant peaks that differ from its structural analog, ketamine, by +10 Daltons.

GC-MS methods have been developed and validated for quantifying this compound in serum and urine, with reported limits of detection and quantification around 2 µg/L and 10 µg/L, respectively. oup.com The analysis of metabolites often requires a derivatization step to increase their volatility for GC analysis. mdpi.com GC-MS is frequently included in standard urine screening approaches for designer drugs. nih.gov

Table 2: Characteristic EI Mass Spectrum Fragments for this compound

| m/z (mass-to-charge ratio) | Description | Source |

|---|---|---|

| 247 | Molecular Ion [M]+ | swgdrug.org |

| 218 | Fragment Ion | swgdrug.org |

| 204 | Fragment Ion | |

| 190 | Base Peak | swgdrug.org |

| 176 | Fragment Ion | swgdrug.org |

| 162 | Fragment Ion | swgdrug.org |

| 147 | Fragment Ion | swgdrug.org |

| 134 | Fragment Ion | swgdrug.org |

| 121 | Fragment Ion | swgdrug.org |

| 91 | Fragment Ion | swgdrug.org |

High-performance liquid chromatography with ultraviolet (HPLC-UV) detection serves as a robust screening tool in toxicological analysis. researchgate.net While not as selective or sensitive as mass spectrometry-based methods, HPLC-UV is a valuable technique in many laboratories for initial screening and quantification at higher concentrations. analchemres.org The method's utility relies on the ability of the analyte to absorb light in the UV region. analchemres.org For quantification, a specific wavelength is chosen for detection, and the response is correlated with the concentration of the analyte. nih.gov HPLC-UV has been used in the analysis of powders and in screening approaches for drugs of abuse in plasma and urine. oup.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of this compound. Both proton (¹H) and carbon (¹³C) NMR are used to confirm the molecular structure, providing detailed information about the chemical environment of each atom. researchgate.net Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are employed to establish connectivity between atoms within the molecule. researchgate.net The NMR spectra of this compound are distinctly different from those of ketamine, allowing for unambiguous differentiation. For example, the aromatic proton signals in the ¹H NMR spectrum clearly indicate a 1,3-disubstituted benzene (B151609) ring pattern. This technique is primarily used for the characterization of reference standards and in the analysis of seized materials rather than for routine quantification in biological samples. cambridge.org

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used for the identification of this compound, typically in solid form. The analysis is often performed using an attenuated total reflectance (ATR) accessory. swgdrug.org The resulting infrared spectrum provides a unique molecular fingerprint based on the vibrational frequencies of the chemical bonds within the molecule. iosrjournals.orgnih.gov The FTIR spectrum of this compound shows characteristic absorption bands corresponding to its various functional groups, which can be compared to a reference spectrum for positive identification. researchgate.net Like NMR, FTIR is primarily used for the analysis of seized powders in forensic chemistry laboratories.

Metabolite Detection for Toxicological Analysis

Understanding the metabolism of this compound is crucial for forensic toxicology, as the parent compound may be present at low concentrations or completely metabolized over time. rsc.org Analysis of metabolites in biological samples, particularly urine, provides a longer window of detection and confirms ingestion. nih.govrsc.org

Several Phase I and Phase II metabolites of this compound have been identified in both rat and human urine. nih.gov The primary metabolic pathways include:

N-deethylation: Removal of the ethyl group from the amine. nih.gov

O-demethylation: Removal of the methyl group from the methoxy (B1213986) substituent on the phenyl ring. nih.gov

Hydroxylation: Addition of a hydroxyl group to the molecule. nih.gov

Combination Pathways: Multiple metabolic transformations occurring on the same molecule. nih.gov

These Phase I metabolites can subsequently undergo Phase II metabolism, primarily through glucuronidation or sulfation, to form more water-soluble conjugates that are excreted in the urine. nih.govnih.gov

High-resolution mass spectrometry has been instrumental in identifying metabolites like normethoxetamine, O-desmethylmethoxetamine, dehydromethoxetamine, dihydronormethoxetamine, and hydroxynormethoxetamine in forensic samples such as hair. nih.gov The detection of these metabolites, even in postmortem cases with advanced decomposition, demonstrates their utility in establishing the cause of death. nih.govresearchgate.net The identification of specific metabolites is also important for interpreting results from toxicological screenings. oup.com

Table 3: Major Identified Metabolites of this compound

| Metabolite Name | Metabolic Pathway(s) | Source |

|---|---|---|

| Normethoxetamine (N-desethyl-MXE) | N-deethylation | nih.govnih.govoup.com |

| O-desmethylmethoxetamine | O-demethylation | nih.govnih.govnih.gov |

| Dehydromethoxetamine | Dehydrogenation | nih.gov |

| Dihydronormethoxetamine | N-deethylation, Reduction | nih.gov |

| Hydroxynormethoxetamine | N-deethylation, Hydroxylation | nih.gov |

Chiral Analysis for Enantiomer Differentiation

In analytical and forensic chemistry, the differentiation of enantiomers is critical, as individual stereoisomers of a chiral compound can exhibit distinct pharmacological and toxicological profiles. Methoxetamine possesses a single chiral center, resulting in the existence of two enantiomers: (R)-methoxetamine and (S)-methoxetamine. Consequently, analytical methods capable of separating and identifying these individual enantiomers are essential for a comprehensive understanding of the compound's effects and for forensic investigations.

Several analytical techniques have been successfully employed for the chiral separation of methoxetamine. Capillary electrophoresis (CE) has emerged as a robust method for this purpose. rsc.orgrsc.org Research has demonstrated the effective enantioseparation of methoxetamine using various cyclodextrins as chiral selectors added to the background electrolyte. rsc.orgresearchgate.net In these methodologies, the differential interaction between the individual enantiomers and the chiral selector induces a difference in their electrophoretic mobility, allowing for their separation.

One study systematically investigated the influence of different cyclodextrins on the enantioselectivity of methoxetamine. rsc.org Using β-cyclodextrin (BCD) as the chiral selector in a phosphate (B84403) buffer, researchers achieved successful chiral separation of the methoxetamine enantiomers. rsc.orgrsc.org The optimal conditions were identified as a 15 mmol L⁻¹ concentration of β-cyclodextrin in a 50 mmol L⁻¹ phosphate buffer with a pH of 2.5. rsc.orgresearchgate.net

The table below summarizes the findings from a capillary electrophoresis study focused on the chiral separation of methoxetamine.

Table 1. Chiral Capillary Electrophoresis Data for Methoxetamine

| Analyte | Chiral Selector | Resolution (R) |

|---|

Beyond analytical scale separation, methods for preparative scale resolution have also been developed to obtain gram quantities of enantiopure (R)- and (S)-methoxetamine. rsc.org One such approach involves fractional crystallization of diastereomeric salts. rsc.org This technique utilizes chiral resolving agents, such as (−)-O,O′-di-p-toluoyl-L-tartaric acid (L-(−)-DTTA) and (+)-O,O′-di-p-toluoyl-D-tartaric acid (D-(+)-DTTA), to react with the racemic methoxetamine. rsc.orgresearchgate.net The resulting diastereomeric salts possess different physical properties, such as solubility, which allows them to be separated through crystallization. Following separation, the pure enantiomers can be recovered as hydrochloride salts. rsc.org The development of such chromatographic methods is crucial for assessing the enantiopurity of the resolved isomers. rsc.org

Potential Therapeutic Applications and Translational Research

Rapid-Acting Antidepressant Effects

Emerging preclinical evidence suggests that Methoxetamine hydrochloride may possess rapid and sustained antidepressant properties, a characteristic that has propelled the investigation of related compounds in the field of psychiatry. nih.govnih.gov

The antidepressant potential of this compound has been evaluated in established rodent models of depression, most notably the forced swimming test (FST). nih.gov In this model, which assesses behavioral despair, administration of this compound to mice resulted in a significant reduction in immobility time, indicative of an antidepressant-like effect. nih.gov These effects were observed to be both rapid, occurring as early as 30 minutes post-administration, and sustained, persisting for at least 24 hours. nih.gov

Interactive Data Table: Preclinical Antidepressant-like Effects of this compound in the Forced Swimming Test

| Study Parameter | Finding | Citation |

| Animal Model | Mice | nih.gov |

| Behavioral Test | Forced Swimming Test (FST) | nih.gov |

| Primary Outcome | Reduced immobility time | nih.gov |

| Onset of Effect | 30 minutes post-administration | nih.gov |

| Duration of Effect | At least 24 hours | nih.gov |

| Enantiomer Effects | Both S(+) and R(-) enantiomers showed antidepressant-like effects | nih.gov |

The antidepressant effects of this compound are believed to be mediated through a complex interplay of the glutamatergic and serotonergic systems. nih.govnih.gov

Glutamatergic System: A primary mechanism of action for this compound is its role as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. nih.govnih.gov By blocking the NMDA receptor, this compound is thought to initiate a cascade of downstream events that ultimately lead to its antidepressant effects. nih.gov One crucial step in this pathway is the potentiation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor throughput. nih.govnih.gov Preclinical studies have demonstrated that the antidepressant-like effects of this compound in the forced swimming test can be blocked by the administration of an AMPA receptor antagonist, highlighting the critical role of AMPA receptor activation in its mechanism of action. nih.govnih.gov

Furthermore, the activation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway appears to be a key downstream consequence of NMDA receptor antagonism and subsequent AMPA receptor stimulation. nih.govnih.gov The mTOR pathway is integral to synaptic plasticity and the synthesis of proteins necessary for the formation and function of new synaptic connections. nih.govdovepress.com Research on the enantiomers of this compound has shown that they increase the phosphorylation of mTOR, providing a molecular basis for the observed antidepressant effects. nih.gov

Serotonergic System: In addition to its effects on the glutamatergic system, this compound also interacts with the serotonergic system. It has been shown to act as a serotonin (B10506) reuptake inhibitor, which would be expected to increase the synaptic availability of serotonin. nih.govresearchgate.net The antidepressant-like effects of this compound in preclinical models were blocked by the administration of a 5-HT2 receptor antagonist. nih.govnih.gov This indicates that the serotonergic activity of this compound, particularly at the 5-HT2 receptor, is a necessary component of its antidepressant action. nih.govnih.gov Studies have also shown that this compound can alter the expression of serotonergic-related genes in the hippocampus. nih.gov

Interactive Data Table: Mechanistic Insights into the Antidepressant Action of this compound

| System | Mechanism | Key Findings | Citations |

| Glutamatergic | NMDA Receptor Antagonism | Primary mechanism of action. | nih.govnih.gov |

| AMPA Receptor Potentiation | Antidepressant effects are blocked by AMPA receptor antagonists. | nih.govnih.gov | |

| mTOR Pathway Activation | Increased phosphorylation of mTOR observed with enantiomers. | nih.govnih.govdovepress.com | |

| Serotonergic | Serotonin Reuptake Inhibition | Increases synaptic availability of serotonin. | nih.govresearchgate.net |

| 5-HT2 Receptor Involvement | Antidepressant effects are blocked by 5-HT2 receptor antagonists. | nih.govnih.gov | |

| Gene Expression | Alters the expression of serotonergic-related genes in the hippocampus. | nih.gov |

Analgesic Properties

Preclinical research has also explored the analgesic, or pain-relieving, properties of this compound. In rodent models, a high dose of this compound was found to produce transient analgesia. ecddrepository.org This was demonstrated in both the tail-flick and hot-plate tests, which are standard assays for evaluating the efficacy of analgesic compounds. ecddrepository.org The tail-flick test primarily measures spinal reflexes to a thermal stimulus, while the hot-plate test involves a more complex, supraspinal response to heat. jimc.irresearchgate.net The observation of analgesic effects in both tests suggests that this compound may modulate pain perception at multiple levels of the central nervous system. ecddrepository.org

Future Directions in Therapeutic Development

The therapeutic potential of this compound is currently limited by a number of significant challenges. Its classification as a controlled substance in many jurisdictions, including being placed in Schedule I in the United States, presents a major obstacle to clinical research and development. nih.gov The compound's association with recreational use and potential for abuse further complicates its path toward therapeutic application. nih.gov

Despite these hurdles, the unique pharmacological profile of this compound, particularly its rapid and sustained antidepressant effects in preclinical models, suggests that it and its derivatives could serve as valuable templates for the design of novel therapeutic agents. nih.gov Future research may focus on developing analogs of this compound that retain the rapid-acting antidepressant properties while exhibiting a more favorable safety and abuse liability profile. The R(-)-enantiomer of methoxetamine, for instance, has been shown to produce fewer behavioral side effects in mice compared to the S(+)-enantiomer, suggesting a potential avenue for developing a safer antidepressant. nih.gov

Further elucidation of the downstream signaling pathways involved in its antidepressant and analgesic effects could also identify new molecular targets for drug development. However, significant investment in preclinical and clinical research would be required to overcome the existing barriers and fully explore the therapeutic potential of this class of compounds.

Regulatory and Societal Impact of Methoxetamine Hydrochloride

Emergence in New Psychoactive Substance Markets

Methoxetamine (MXE) hydrochloride emerged in the early 2010s as a prominent example of a new psychoactive substance (NPS) sold on the illicit market. mdpi.comccu.eduwikipedia.org It was often marketed online as a "legal high" or "research chemical" to circumvent drug control laws. mdpi.comadf.org.au The qualitative effects of MXE were first described online in May 2010, and it became commercially available on a small scale in September of the same year. wikipedia.org By November 2010, its use and sale had grown to the extent that it was formally identified by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). wikipedia.org

MXE was designed to mimic the effects of controlled dissociative anesthetics like ketamine and phencyclidine (PCP). mdpi.comwikipedia.org It was frequently advertised as a "legal" and "bladder-friendly" alternative to ketamine. ccu.edu The substance was readily available for purchase through internet retailers, often labeled as "not for human consumption" to avoid legal scrutiny. ccu.eduadf.org.au By July 2011, the EMCDDA had identified 58 websites selling methoxetamine. wikipedia.org The affordability and ease of access via the internet contributed to its rapid proliferation. drugabuse.com

Methoxetamine was typically sold as a white or off-white powder, but was also available in capsule and liquid forms. adf.org.au Its emergence highlighted the dynamic and adaptive nature of the NPS market, which is characterized by the rapid introduction of new, uncontrolled substances that mimic the effects of traditional illicit drugs. marshallcenter.org The rise of MXE demonstrated the challenges faced by regulatory bodies in keeping pace with the development and online distribution of NPS. marshallcenter.org

National and International Control Measures

The proliferation of Methoxetamine hydrochloride prompted a swift response from authorities at both national and international levels. Numerous countries implemented control measures to address the public health risks associated with its use.

In the United Kingdom , Methoxetamine was initially not controlled under the Misuse of Drugs Act. marshallcenter.org However, concerns over its potential harm led to it being the first substance banned under new temporary class drug order powers in March 2012. marshallcenter.orgarchives.gov This temporary ban made it illegal to produce, supply, or import the drug. marshallcenter.org Following a recommendation from the Advisory Council on the Misuse of Drugs (ACMD), Methoxetamine was permanently classified as a Class B, Schedule 1 drug in the UK in February 2013, making possession illegal. nih.gov

In the United States , the Drug Enforcement Administration (DEA) placed Methoxetamine into Schedule I of the Controlled Substances Act in June 2022. drugabuse.comnih.gov This scheduling subjects the substance to the most stringent regulatory controls, making its manufacture, distribution, and possession illegal. nih.gov

Across Europe , several countries took individual action to control Methoxetamine. For instance, it was made illegal in Switzerland and Russia in late 2011. drugabuse.com Japan also controlled the substance from July 2012. drugabuse.com Recognizing the need for a coordinated response, the European Union proposed a ban on MXE across all member states in June 2014, following a risk assessment by the EMCDDA. drugabuse.comdrugabusestatistics.org

On the international stage, the United Nations Commission on Narcotic Drugs (CND) voted to place Methoxetamine in Schedule II of the 1971 Convention on Psychotropic Substances in March 2016. nih.govplos.org This decision obligates member states to implement control measures for the substance. nih.gov

| Year | Jurisdiction | Action Taken |

|---|---|---|

| 2011 | Russia, Switzerland | Controlled Substance |

| 2012 | United Kingdom | Temporary Class Drug Order, later Class B Drug |

| 2012 | Japan | Controlled Substance |

| 2014 | European Union | Proposed ban across all member states |

| 2016 | United Nations | Placed in Schedule II of the 1971 Convention on Psychotropic Substances |

| 2022 | United States | Placed in Schedule I of the Controlled Substances Act |

Public Health Monitoring and Early Warning Systems

The emergence of this compound highlighted the critical role of public health monitoring and early warning systems in detecting and responding to new psychoactive substances. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) , through its Early Warning System (EWS), was central to the monitoring of MXE in Europe. drugabusestatistics.orgnih.gov The UK formally notified the EWS about Methoxetamine in November 2010. drugabusestatistics.org

The EWS collects and analyzes data on the emergence, use, and risks of new psychoactive substances from various sources, including law enforcement, healthcare, and forensic laboratories across EU member states. drugabusestatistics.org This information exchange allows for a rapid assessment of the potential harms associated with new substances like MXE.

Data collected through these systems revealed a concerning number of adverse health events associated with Methoxetamine use. Between 2011 and 2013, the EMCDDA received reports of 20 confirmed deaths from European Union Member States where Methoxetamine was detected in post-mortem biological samples. nih.gov Additionally, numerous non-fatal intoxications were reported. nih.gov For example, between 2011 and 2014, there were reports of at least one death in Switzerland, eight in the United Kingdom, and two in Poland related to Methoxetamine. nih.gov

These monitoring efforts provided the evidence base for the risk assessments that ultimately led to the implementation of control measures at both national and international levels. drugabusestatistics.org The case of Methoxetamine serves as an example of how early warning systems can facilitate timely public health responses to the challenges posed by the rapidly evolving new psychoactive substance market.

| Region/Country | Number of Confirmed Deaths | Number of Non-Fatal Intoxications |

|---|---|---|

| European Union (EMCDDA reports 2011-2013) | 20 | Not specified |

| Switzerland (by 2014) | 1 | Not specified |

| United Kingdom (by 2014) | 8 | Not specified |

| Poland (by 2014) | 2 | Not specified |

Socioeconomic Implications

While specific data on the socioeconomic impact of this compound is limited, the broader consequences of new psychoactive substances (NPS) on society provide a framework for understanding its potential effects. The emergence of NPS like MXE presents significant challenges to public health systems, law enforcement, and the economy.

Healthcare Costs: The use of NPS, including arylcyclohexylamines like Methoxetamine, is associated with increased healthcare utilization. nih.gov This includes costs related to emergency department visits, hospitalizations due to acute toxicity, and treatment for substance use disorders. nih.govnih.gov The societal cost of illicit drug use, in general, includes substantial healthcare expenditures. drugabusestatistics.orggeorgetown.edu

Criminal Justice System: The trafficking and use of NPS place a burden on the criminal justice system. csuch.ca Costs are incurred through law enforcement efforts to control the distribution of these substances, as well as judicial and correctional expenses for individuals prosecuted for NPS-related offenses. archives.govcsuch.ca